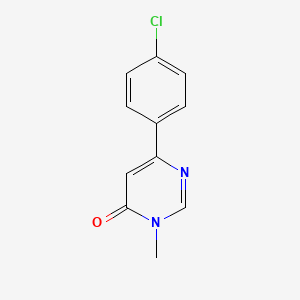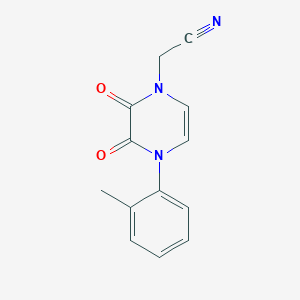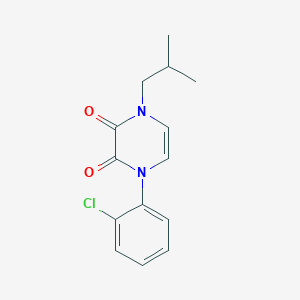![molecular formula C20H20N4O B6574894 5,6-dimethyl-1-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole CAS No. 1105223-72-0](/img/structure/B6574894.png)
5,6-dimethyl-1-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5,6-dimethyl-1-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole, a member of the benzodiazole family, exhibits intriguing properties for scientific and industrial applications. This compound features a 1,3-benzodiazole ring with substituents that confer unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Starting Materials: : Common starting materials include 4-methylbenzonitrile, ethyl 2-amino-3,4-dimethylbenzoate, and ethyl bromoacetate.
Formation of the 1,2,4-oxadiazole Ring: : This step involves the reaction between 4-methylbenzonitrile and ethyl bromoacetate in the presence of a base, forming the 5-(4-methylphenyl)-1,2,4-oxadiazole.
Assembly of the Benzodiazole Structure: : Ethyl 2-amino-3,4-dimethylbenzoate is subjected to cyclization with the 5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl moiety under acidic conditions to form the target compound.
Industrial Production Methods
The industrial synthesis of this compound requires scaled-up versions of the aforementioned synthetic routes, with optimizations to increase yield, reduce costs, and ensure reproducibility. Continuous flow reactors and advanced catalysis techniques might be employed for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Can be oxidized by agents like potassium permanganate.
Reduction: : Reduction can occur through agents such as lithium aluminium hydride.
Substitution: : Electrophilic or nucleophilic substitution reactions, particularly on the phenyl and benzodiazole rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous solution.
Reduction: : Lithium aluminium hydride in anhydrous ether.
Substitution: : Different halogenating agents or alkyl/aryl halides.
Major Products Formed
Oxidation: : Yields carboxylic acids or aldehydes.
Reduction: : Produces alcohols or amines.
Substitution: : Forms various substituted benzodiazole derivatives.
Applications De Recherche Scientifique
This compound has wide-ranging applications:
Chemistry: : Utilized as a building block for more complex molecules and in photophysical studies.
Biology: : Explored for its potential as a fluorescent marker.
Medicine: : Investigated for its antifungal, antibacterial, and anti-inflammatory properties.
Industry: : Employed in the development of materials with specific optical properties.
Mécanisme D'action
The compound's mechanism of action involves interactions with molecular targets, such as enzymes or cellular receptors. It can bind to these targets, modulating their activity through:
Binding Affinity: : The substituents enhance binding affinity to specific enzymes.
Pathway Modulation: : Influences pathways like signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar compounds include:
5,6-dimethyl-1-{2-[5-phenyl-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole
5,6-dimethyl-1-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole
Compared to these analogs, 5,6-dimethyl-1-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-1,3-benzodiazole features a methyl group on the phenyl ring, which enhances its chemical stability and biological activity.
There you have it—a thorough dive into the fascinating world of this compound. Hope you found it helpful! If there's more you need to know, just ask!
Propriétés
IUPAC Name |
3-[2-(5,6-dimethylbenzimidazol-1-yl)ethyl]-5-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-13-4-6-16(7-5-13)20-22-19(23-25-20)8-9-24-12-21-17-10-14(2)15(3)11-18(17)24/h4-7,10-12H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYGKNCSHKNNSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)CCN3C=NC4=C3C=C(C(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3,5-dimethoxyphenyl)methyl]-6-(4-fluorophenyl)-3,4-dihydropyrimidin-4-one](/img/structure/B6574837.png)

![2-phenoxy-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide](/img/structure/B6574850.png)
![N'-(4-acetamidophenyl)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}ethanediamide](/img/structure/B6574855.png)
![N-[4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)phenyl]acetamide](/img/structure/B6574861.png)
![5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6574866.png)

![2-[4-(3-chlorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6574877.png)
![2-[4-(2-Ethoxy-phenyl)-2,3-dioxo-3,4-dihydro-2H-pyrazin-1-yl]-acetamide](/img/structure/B6574884.png)

![2-[4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-methylacetamide](/img/structure/B6574901.png)
![2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B6574917.png)
![N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B6574927.png)
